2-Chloro-1-(2,4-dimethoxyphenyl)propan-1-one

Description

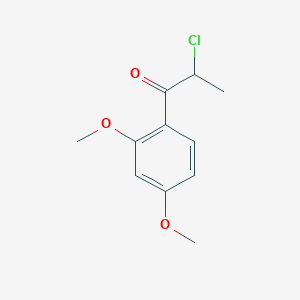

2-Chloro-1-(2,4-dimethoxyphenyl)propan-1-one is a chlorinated ketone derivative featuring a propanone backbone substituted with a 2,4-dimethoxyphenyl group at the carbonyl carbon and a chlorine atom at the β-position (C2). Its molecular formula is C₁₁H₁₃ClO₃, with a molecular weight of 228.67 g/mol.

Properties

IUPAC Name |

2-chloro-1-(2,4-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-7(12)11(13)9-5-4-8(14-2)6-10(9)15-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFJJXPXMRAEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4-dimethoxyphenyl)propan-1-one typically involves the chlorination of 1-(2,4-dimethoxyphenyl)propan-1-one. One common method is the reaction of 1-(2,4-dimethoxyphenyl)propan-1-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product.

Industrial Production Methods

Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4-dimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted derivatives with various functional groups.

Reduction: Formation of 2-chloro-1-(2,4-dimethoxyphenyl)propan-1-ol.

Oxidation: Formation of 2-chloro-1-(2,4-dimethoxyphenyl)propanoic acid or other oxidized products.

Scientific Research Applications

Organic Synthesis

The compound is widely used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it valuable in the development of pharmaceuticals and agrochemicals. For example, it can be employed to synthesize bioactive molecules by introducing various functional groups through electrophilic substitutions or nucleophilic additions.

Medicinal Chemistry

Research indicates that 2-Chloro-1-(2,4-dimethoxyphenyl)propan-1-one may exhibit pharmacological properties. It has been studied as a precursor for synthesizing compounds with potential therapeutic effects. For instance, analogues of this compound have been evaluated for their mutagenicity and cytotoxicity in vitro, revealing insights into their safety profiles and biological activities .

Case Study: Toxicological Evaluation

A study assessed three alpha-asarone analogues, including one structurally related to this compound. The Ames test showed no mutagenic effects for the tested compounds at lower concentrations, suggesting potential for further preclinical studies to evaluate their therapeutic applications .

Material Science

In material science, this compound can be utilized in developing novel materials with specific properties. Its chlorinated structure may impart unique characteristics to polymers or coatings, enhancing their performance in various applications such as electronics or protective materials.

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry. It can be used in developing methods for detecting related compounds, contributing to quality control processes in pharmaceutical manufacturing and research laboratories.

Summary Table of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Pharmaceuticals and agrochemicals |

| Medicinal Chemistry | Potential pharmacological properties; precursor for bioactive compounds | Evaluation of mutagenicity and cytotoxicity |

| Material Science | Development of novel materials with enhanced properties | Polymers and coatings |

| Analytical Chemistry | Reference standard for method development and quality control | Detection of related compounds |

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-dimethoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, its effects may be mediated through interactions with molecular targets such as enzymes or receptors. The presence of the chlorine atom and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomers

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS 1204-22-4)

- Structure : Ethane backbone with chlorine at C2 and 2,5-dimethoxyphenyl substitution.

- Key Differences :

1-(2,4-Dimethoxyphenyl)propan-1-one (CAS 831-00-5)

Chain-Length and Functional Group Variations

2-Chloro-1-(2,4-dimethoxyphenyl)ethanone (C₁₀H₁₁ClO₃)

- Structure : Ethane backbone with 2,4-dimethoxyphenyl and chlorine.

- Comparison: Shorter chain length may limit conjugation effects. Molecular weight: 214.65 g/mol vs. 228.67 g/mol for the propanone analog .

2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one (CAS 1009690-88-3)

Chalcone Derivatives with Extended Conjugation

(Z)-2-Chloro-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (α-C1-TMC, 74)

- Structure : Prop-2-en-1-one chain with dual aromatic rings (2,4-dimethoxy and 3,4-dimethoxy).

- Comparison :

Heterocyclic Modifications

2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one (CAS 1305711-77-6)

- Structure : Pyrrolidine ring introduces conformational rigidity.

- Molecular weight: 283.75 g/mol (higher due to pyrrolidine) .

Physicochemical and Reactivity Trends

| Property | 2-Chloro-1-(2,4-dimethoxyphenyl)propan-1-one (Target) | 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | α-C1-TMC (Chalcone) |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₃ClO₃ | C₁₀H₁₁ClO₃ | C₁₉H₁₉ClO₅ |

| Molecular Weight (g/mol) | 228.67 | 214.65 | 356.8 |

| Key Functional Groups | 2,4-Dimethoxy, β-chloro | 2,5-Dimethoxy, β-chloro | Dual methoxy, α,β-unsaturated ketone |

| Reactivity | Electrophilic at β-carbon | Similar electrophilicity | Conjugation-enhanced reactivity |

Biological Activity

2-Chloro-1-(2,4-dimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO3. It belongs to the class of chlorinated ketones and has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant case studies.

The compound features a chloro group and a dimethoxyphenyl group attached to a propanone backbone. Its structure allows it to participate in various chemical reactions, such as nucleophilic substitution and reduction, which can be leveraged in synthesizing other bioactive compounds.

Biological Activity Overview

This compound is primarily investigated for its antimicrobial , anticancer , and anti-inflammatory properties. The following sections detail these activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chalcones, which share structural similarities with this compound, have shown efficacy against various bacterial strains. In vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Chalcone Derivative D1 | 0.22 | Staphylococcus aureus |

| Chalcone Derivative D2 | 0.25 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound is supported by studies indicating that similar compounds can inhibit cancer cell proliferation through various mechanisms. For example, chalcone derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways . The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The chloro group may facilitate electrophilic interactions with nucleophiles in biological systems, while the carbonyl group can engage in hydrogen bonding or coordination with metal ions. These interactions can modulate enzymatic activities and cellular signaling pathways .

Case Studies

A notable study evaluated the genotoxic effects of structurally analogous compounds using the Ames test and sister chromatid exchange assays. Although specific results for this compound were not detailed, related compounds did not show significant mutagenic effects at lower concentrations . This suggests a potentially favorable safety profile for further pharmacological exploration.

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 2,4-positions and chloro group at C2 of propanone).

- XRD : Single-crystal X-ray diffraction (using SHELX programs for refinement) to resolve bond angles, stereochemistry, and intermolecular interactions .

- FT-IR : To validate carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~550 cm⁻¹) stretches.

How can enantioselective synthesis of chiral derivatives be achieved from this compound?

Advanced Research Question

Enantioselective reduction of the ketone group can be achieved using:

- Biocatalysts : Ketoreductases (e.g., from Scheffersomyces stipitis) for asymmetric reduction to (R)- or (S)-alcohols.

- Chiral ligands : Rhodium or ruthenium complexes with BINAP ligands for catalytic hydrogenation.

Reaction progress is monitored via chiral HPLC .

What computational strategies are suitable for predicting the reactivity and toxicity of this compound?

Advanced Research Question

- QSAR models : To correlate structural features (e.g., chloro and methoxy groups) with toxicity endpoints (e.g., carcinogenicity).

- DFT calculations : To map electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites for reaction mechanism insights.

- Molecular docking : To predict interactions with biological targets (e.g., enzymes or receptors) .

How can contradictions between predicted and experimental biological activity data be resolved?

Q. Data Contradiction Analysis

- Replicate assays : Conduct dose-response studies (e.g., IC₅₀ for cytotoxicity) under standardized conditions.

- Metabolite profiling : Use LC-MS to identify degradation products or reactive intermediates.

- Structural analogs : Compare activity with derivatives (e.g., 2-Chloro-1-(2,4-difluorophenyl)propan-1-one) to isolate substituent effects .

What mechanistic insights can be gained from studying the nucleophilic substitution reactions of this compound?

Advanced Research Question

- Kinetic studies : Vary nucleophile concentration (e.g., amines, thiols) to determine rate laws (SN1 vs. SN2).

- Isotopic labeling : Use ¹⁸O-labeled water to track hydrolysis pathways.

- Theoretical modeling : Transition state analysis via Gaussian software to visualize steric/electronic effects of methoxy groups .

How can the biological activity of this compound be evaluated in vitro?

Basic Research Question

- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).

- Enzyme inhibition : Measure IC₅₀ against kinases or cytochrome P450 isoforms.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

What methodologies are effective for assessing the thermal stability of this compound?

Basic Research Question

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (~200–300°C range).

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points).

- Accelerated aging studies : Monitor stability under humidity/light exposure using FT-IR .

How does the substitution pattern (e.g., methoxy vs. chloro groups) influence the compound’s reactivity compared to analogs?

Advanced Research Question

- Comparative synthesis : Prepare analogs (e.g., 2-Chloro-1-(2,4-dichlorophenyl)propan-1-one) and compare reaction rates.

- Electron density mapping : Use Hammett constants (σ) to quantify electronic effects of substituents.

- Crystallographic comparison : Analyze bond lengths and angles in analogs to identify steric influences .

What refinements in SHELXL are critical for resolving crystallographic data of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.